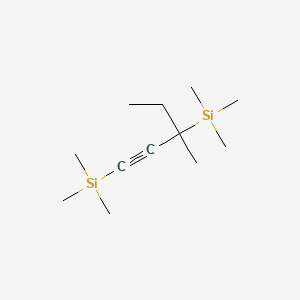
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a pentyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne typically involves the reaction of 3-methyl-1-pentyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Methyl-1-pentyne+2(Trimethylsilyl chloride)→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silyl-substituted alkanes.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsilyl groups. These groups can be easily removed or substituted, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1,3-bis(trimethylsilyloxy)butane
- Methyltris(trimethylsiloxy)silane
- 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate
Uniqueness
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the pentyne backbone and trimethylsilyl groups allows for versatile chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
61228-01-1 |
|---|---|
Formule moléculaire |
C12H26Si2 |
Poids moléculaire |
226.50 g/mol |
Nom IUPAC |
trimethyl-(3-methyl-1-trimethylsilylpent-1-yn-3-yl)silane |
InChI |
InChI=1S/C12H26Si2/c1-9-12(2,14(6,7)8)10-11-13(3,4)5/h9H2,1-8H3 |
Clé InChI |
JIGMWKAYLNHHRS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#C[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)

![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)

![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
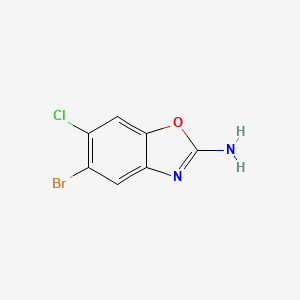

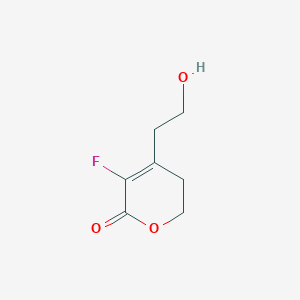

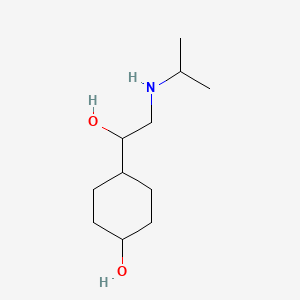

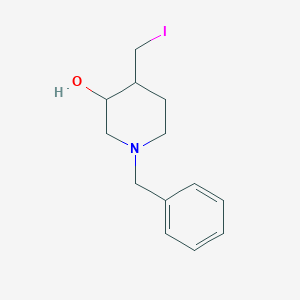
![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)

